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Compound Name: Tert-butyl 3-bromo-5-nitrobenzoate
CAS No.: 641570-93-6
Cat. No.: B2446725
Get Quote
. J

Tert-butyl 3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound that has
emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic importance lies in
the orthogonal reactivity of its three key functional groups: a bromine atom, a nitro group, and a
tert-butyl ester. This arrangement allows for sequential, controlled modifications, making it an
invaluable tool for constructing complex molecular architectures. Researchers in drug discovery
and materials science frequently utilize this building block to introduce a 1,3,5-trisubstituted
benzene ring into target molecules, leveraging its predictable reactivity in advanced synthetic
applications.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences
the electronic properties of the benzene ring and serves as a precursor to an amino group,
which can be crucial for developing therapeutic agents.[2][3][4]

Physicochemical & Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its physical and
chemical characteristics. The properties of Tert-butyl 3-bromo-5-nitrobenzoate are
summarized below.
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Property Value Source
CAS Number 641570-93-6 N/A
Molecular Formula C11H12BrNO4 [5]
Molecular Weight 302.12 g/mol [5]
Appearance Solid [6]
Melting Point 69.1 °C (Predicted) [7]
Boiling Point 311 °C (Predicted) [7]
LogP 2.21 (Predicted) [7]

tert-butyl 3-bromo-5-
IUPAC Name _ N/A
nitrobenzoate

Structural Analysis and Inherent Reactivity

The molecule's power lies in the distinct roles of its functional groups:

e The Bromo Group (Br): Positioned at C3, the bromine atom is the primary site for palladium-
catalyzed cross-coupling reactions. Its reactivity is standard for an aryl bromide, enabling the
formation of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-
Hartwig) bonds.[8]

e The Nitro Group (NOz2): Located at C5, this strongly electron-withdrawing group deactivates
the aromatic ring towards electrophilic substitution. More importantly, it is readily reduced to
an amine (NHz), providing a secondary site for diverse functionalization, such as amide bond
formation or diazotization reactions.

e The Tert-butyl Ester (-CO2tBu): This group serves as a sterically hindered and chemically
robust protecting group for the carboxylic acid. Its bulkiness prevents unwanted nucleophilic
attack at the carbonyl carbon. The ester is stable under many reaction conditions, including
those used for cross-coupling and nitro reduction, but can be selectively cleaved under
acidic conditions (e.g., with trifluoroacetic acid) to liberate the parent carboxylic acid.

Synthesis and Handling
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Synthesis via Fischer Esterification

A common and direct route to Tert-butyl 3-bromo-5-nitrobenzoate is the Fischer esterification
of its parent carboxylic acid, 3-bromo-5-nitrobenzoic acid.[1][9] This acid-catalyzed reaction
with tert-butanol provides the desired ester.

o Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

e Solvent and Reagent Addition: Add an excess of tert-butanol, which acts as both the solvent
and the alcohol source.

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2S0Oa4) to
the mixture.[10]

o Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice
water. This will cause the ester product to precipitate.[10]

« |solation: Collect the solid product by suction filtration and wash thoroughly with cold water to
remove any remaining acid and alcohol.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethanol/water, to yield pure Tert-butyl 3-bromo-5-nitrobenzoate.

o Excess Alcohol: Using tert-butanol in excess drives the equilibrium of the reversible
esterification reaction towards the product side, maximizing the yield as dictated by Le
Chatelier's principle.

e Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making
the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl
group of tert-butanol.

o Precipitation in Ice Water: The organic ester product is poorly soluble in water, especially at
low temperatures. Pouring the reaction mixture into ice water facilitates its precipitation,
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providing a simple and effective method for initial isolation from the water-soluble byproducts
and catalyst.[10]

Synthesis Workflow
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Caption: Workflow for the synthesis of Tert-butyl 3-bromo-5-nitrobenzoate.

Safety and Handling

Tert-butyl 3-bromo-5-nitrobenzoate and its precursors require careful handling in a laboratory
setting.

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume
hood to avoid inhalation of dust.

e Hazard Statements: The precursor, 3-bromo-5-nitrobenzoic acid, is known to cause skin and
serious eye irritation.[9] Similar compounds are often harmful if swallowed.

o First Aid:

o Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical
attention.

o Eye Contact: Flush eyes with water as a precaution.

o Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth
to an unconscious person.

» Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations, typically through an approved waste disposal plant.

Core Applications in Synthetic Chemistry

The true value of this reagent is realized in its application as a versatile scaffold. The following
sections detail proven protocols for its most common and powerful transformations.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of a carbon-carbon bond between the aryl bromide and an organoboron species.[11]
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This reaction is fundamental for creating biaryl structures, which are prevalent in
pharmaceuticals and liquid crystals.

 Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon),
combine Tert-butyl 3-bromo-5-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5
eq), and a palladium catalyst such as Pd(PPhs)a (0.02-0.05 eq).

o Base and Solvent: Add a base, typically an aqueous solution of sodium carbonate (Naz2CO3)
or potassium carbonate (K2COs) (2.0-3.0 eq), and a solvent system like toluene or a mixture
of dioxane and water.[11]

o Reaction: Heat the degassed mixture to 80-100 °C and stir vigorously for 2-12 hours until the
starting material is consumed (monitored by TLC or GC-MS).

o Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl
acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product is typically purified by silica
gel column chromatography.

o Palladium(0) Catalyst: The catalytic cycle begins with the oxidative addition of the aryl
bromide to the active Pd(0) species.[12]

¢ Role of the Base: The base is crucial for activating the boronic acid. It forms a boronate
complex (-B(OH)s™), which enhances the nucleophilicity of the organic group attached to
boron, thereby facilitating the transmetalation step where the organic group is transferred to
the palladium center.[13]

 Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it
inactive. Performing the reaction under an inert atmosphere is essential to protect the
catalyst and ensure a successful reaction.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a critical
transformation for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[14] This
reaction couples the aryl bromide with a primary or secondary amine.

 Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq),
the amine (1.2-1.5 eq), a palladium source like Pd(OAc)z or a pre-catalyst (0.01-0.05 eq), a
phosphine ligand such as BINAP or XPhos (1-2 eq relative to Pd), and a strong, non-
nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2COs) (1.4-2.0
eq) to a flask.[15][16]

e Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

e Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours.[15] Monitor the
reaction by TLC or LC-MS.

o Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium
residues.[17] Dilute the filtrate with an organic solvent and wash with water and brine.

« Purification: Dry the organic phase, concentrate, and purify the residue by silica gel column
chromatography.

o Catalyst System (Pd/Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine
ligands (like XPhos, SPhos, or BINAP) are essential.[14][15] They promote the oxidative
addition step and, more importantly, facilitate the final, often rate-limiting, reductive
elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.

e Base Selection: A strong base is required to deprotonate the amine, forming the
corresponding amide in the catalytic cycle.[18] Sodium tert-butoxide is a common choice for
its high basicity and poor nucleophilicity, preventing it from competing with the desired amine
in reacting with the aryl halide.[17]

e Anhydrous Conditions: Water can interfere with the catalyst and the strong base. Therefore,
using anhydrous solvents and reagents is crucial for achieving high yields.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Conclusion

Tert-butyl 3-bromo-5-nitrobenzoate is more than just a chemical; it is a strategic tool that
embodies the principles of modern synthetic design. Its well-defined and orthogonal reactive
sites allow chemists to perform sequential, high-yield transformations, building molecular
complexity with precision and control. From the robust C-C bond formations of the Suzuki
coupling to the critical C-N linkages created by the Buchwald-Hartwig amination, this reagent
provides a reliable and versatile pathway to a vast array of target structures. Its continued
application in academic and industrial research underscores its role as a key enabler of
innovation in the development of new pharmaceuticals, agrochemicals, and advanced
materials.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://organic-synthesis.com/buchwald-hartwig-coupling/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689646/
https://www.tcichemicals.com/FR/fr/product/tci-topics/TCIPracticalExample_20240122
https://www.tcichemicals.com/FR/fr/product/tci-topics/TCIPracticalExample_20240122
https://rcs.wuxiapptec.com/resources/literature/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/
https://rcs.wuxiapptec.com/resources/literature/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/
https://www.benchchem.com/product/b2446725/docs#introduction-a-strategic-building-block-in-modern-synthesis
https://www.benchchem.com/product/b2446725/docs#introduction-a-strategic-building-block-in-modern-synthesis
https://www.benchchem.com/product/b2446725/docs#introduction-a-strategic-building-block-in-modern-synthesis
https://www.benchchem.com/product/b2446725/docs#introduction-a-strategic-building-block-in-modern-synthesis
https://www.benchchem.com/product/b2446725?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2446725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2446725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

